5-Ethyl-1-isopropyl-5-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-isopropyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. This compound is part of the barbiturate family, which has been widely used in medicine for its central nervous system depressant effects .
Vorbereitungsmethoden
The synthesis of 5-Ethyl-1-isopropyl-5-phenylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
5-Ethyl-1-isopropyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other nucleophiles replace hydrogen atoms in the compound.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-isopropyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying barbiturate derivatives.
Biology: The compound is utilized in research on neurotransmitter modulation and synaptic inhibition.
Medicine: It serves as a model compound for developing new sedative and anticonvulsant drugs.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-isopropyl-5-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity. It may also inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-1-isopropyl-5-phenylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-lasting anticonvulsant effects and use in treating epilepsy.
Methylphenobarbital: Similar to phenobarbital but with a methyl group, used for its sedative and anticonvulsant properties.
Mephobarbital: Another barbiturate used for its anticonvulsant effects, metabolized to phenobarbital in the body.
Each of these compounds shares a similar core structure but differs in their side chains and specific pharmacological effects, highlighting the uniqueness of this compound in terms of its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
85432-36-6 |
---|---|
Molekularformel |
C15H18N2O3 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
5-ethyl-5-phenyl-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-4-15(11-8-6-5-7-9-11)12(18)16-14(20)17(10(2)3)13(15)19/h5-10H,4H2,1-3H3,(H,16,18,20) |
InChI-Schlüssel |
HNGDKRLBOXOMGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.